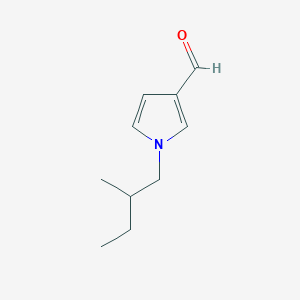

1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde

説明

1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2-methylbutyl group and an aldehyde functional group at the 3-position

特性

IUPAC Name |

1-(2-methylbutyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-9(2)6-11-5-4-10(7-11)8-12/h4-5,7-9H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDENYVPZJXSWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2-methylbutylamine with a suitable pyrrole derivative. One common method includes the condensation of 2-methylbutylamine with pyrrole-3-carboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products:

Oxidation: 1-(2-Methylbutyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(2-Methylbutyl)-1H-pyrrole-3-methanol.

Substitution: 3-Bromo-1-(2-methylbutyl)-1H-pyrrole.

科学的研究の応用

Organic Synthesis

Intermediate in Drug Development

1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde is recognized as a vital intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a crucial role in the development of small-molecule anticancer drugs and medications for gastric acid-related ailments, such as Vonoprazan Fumarate. Its structure allows for modifications that can lead to enhanced biological activity, making it a valuable building block in drug discovery.

Synthesis of Heterocycles

The compound is also utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. For example, it can be employed to create tetrabromobacteriochlorins, which have applications in photomedicine and materials science. Recent studies have demonstrated efficient methods for synthesizing N-arylpyrrole-3-carbaldehydes using this compound as a precursor, showcasing its versatility in generating bioactive fused heterocyclic scaffolds .

Experimental Characterization Techniques

To fully understand the properties and potential applications of 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde, various experimental characterization techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and dynamics.

- Infrared (IR) Spectroscopy : Helps identify functional groups and molecular interactions.

- Mass Spectrometry (MS) : Provides information on molecular weight and fragmentation patterns.

- Elemental Analysis : Assesses the elemental composition of the compound.

Case Studies and Research Findings

Several studies highlight the applications and significance of 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde:

Case Study 1: Synthesis of Pyrrole Derivatives

A recent study developed a multi-component method for synthesizing pyrrole derivatives using this compound as a key intermediate. The method showcased high yields and efficiency under mild conditions, emphasizing its practical utility in pharmaceutical applications .

Case Study 2: Antibacterial Activity

Research into nitrogen heterocycles, including pyrrole derivatives, has revealed their potential as antibacterial agents. Compounds derived from pyrroles have shown effectiveness against various bacterial strains, suggesting that 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde could be further explored for its antimicrobial properties .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for anticancer drugs and gastric medications |

| Heterocycle Synthesis | Building block for tetrabromobacteriochlorins and other bioactive compounds |

| Characterization Techniques | NMR, IR, MS, and elemental analysis for structural determination |

| Antibacterial Research | Potential use in developing antibacterial agents |

作用機序

The mechanism of action of 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

類似化合物との比較

- 1-(2-Methylpropyl)-1H-pyrrole-3-carbaldehyde

- 1-(2-Methylbutyl)-1H-pyrrole-2-carbaldehyde

- 1-(2-Methylbutyl)-1H-pyrrole-4-carbaldehyde

Uniqueness: 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the 2-methylbutyl group and the aldehyde functional group on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN\O

- Molecular Weight : 163.22 g/mol

- Functional Groups : Contains a pyrrole ring and an aldehyde group, which are crucial for its reactivity and biological interactions.

Biological Activities

1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism likely involves the formation of covalent bonds with nucleophilic sites on proteins, altering their function and disrupting cellular processes.

- Antifungal Activity : Research has shown that derivatives of pyrrole compounds can inhibit the growth of fungi, suggesting that 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde may possess similar properties .

- Potential in Drug Development : The compound is being explored as a scaffold for developing new therapeutic agents due to its unique structural features that can interact with various biological targets.

The biological activity of 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins, leading to modifications that may inhibit enzyme activity or alter protein function .

- π-π Interactions : The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially stabilizing or destabilizing protein structures and functions.

Synthesis

The synthesis of 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde typically involves multi-component reactions that yield high efficiency and specificity. A notable method includes the proline-catalyzed direct Mannich reaction followed by cyclization processes, allowing for the creation of diverse bioactive compounds .

Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of pyrrole derivatives found that compounds similar to 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective antimicrobial properties at low concentrations .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde | E. coli | 32 |

| 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde | S. aureus | 16 |

Antifungal Activity

In another study focused on antifungal activity, derivatives were tested against common fungal pathogens such as Candida albicans. Results indicated that modifications to the pyrrole structure enhanced antifungal potency, suggesting that similar modifications could be explored for 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde to improve its efficacy .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde | C. albicans | 15 |

| Control (Fluconazole) | C. albicans | 20 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。